1-(Bromomethyl)cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

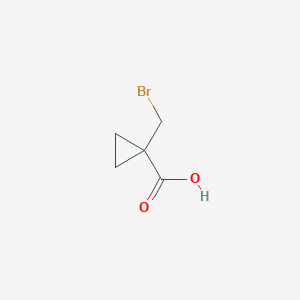

“1-(Bromomethyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C5H7BrO2 . It is a derivative of cyclopropanecarboxylic acid, which is a simple carboxylic acid compound .

Synthesis Analysis

The synthesis of cyclopropanecarboxylic acids typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)cyclopropanecarboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group . The bromomethyl group is attached to one of the carbons of the cyclopropane ring .Physical And Chemical Properties Analysis

In its pure form, cyclopropanecarboxylic acid, a related compound, is a colorless, crystalline substance that exhibits a characteristic acidic smell. It has a molecular weight of 86.09 g/mol, a melting point of 48-52°C, and a boiling point of 173-174°C .Scientific Research Applications

Plant Growth Regulation and Ethylene Inhibition

- 1-Methylcyclopropene (1-MCP) as an Ethylene Inhibitor : Studies on 1-MCP, a cyclopropane derivative, highlight its role as a potent inhibitor of ethylene action, affecting a wide range of fruits, vegetables, and floricultural crops. Its applications in prolonging shelf life and maintaining quality post-harvest are well-documented. The effectiveness of 1-MCP in preventing ethylene effects at low concentrations suggests potential research avenues for derivatives of cyclopropanecarboxylic acids in agricultural sciences and post-harvest technology (Blankenship & Dole, 2003), (Watkins, 2006).

Biotechnological Production and Chemical Synthesis

- Biotechnological Routes Based on Lactic Acid Production : Research into the use of lactic acid from biomass opens pathways for the production of valuable chemicals, including those derived from carboxylic acids. The transformation of lactic acid into various derivatives via chemical and biotechnological routes suggests potential for the exploration of cyclopropanecarboxylic acid derivatives in green chemistry and biotechnology (Gao, Ma, & Xu, 2011).

Material Science and Polymer Technology

- Acrylic Acid Plasma Polymerization : The plasma polymerization of acrylic acid for biomedical applications demonstrates the utility of carboxylic acid derivatives in creating biocompatible surfaces. Such technologies could be relevant for the functionalization of materials with cyclopropanecarboxylic acid derivatives for medical implants, tissue engineering, and drug delivery systems (Bitar et al., 2018).

Anticancer Research

- Cinnamic Acid Derivatives in Anticancer Research : The exploration of cinnamic acid derivatives for their anticancer properties underscores the potential of structurally related compounds, including cyclopropanecarboxylic acid derivatives, in the development of new anticancer agents. This area represents a promising avenue for further investigation into the biological activities and therapeutic applications of cyclopropane-based compounds (De, Baltas, & Bedos-Belval, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that bromomethyl compounds often interact with various biological targets, including enzymes and receptors, by forming covalent bonds .

Mode of Action

Bromomethyl compounds typically act as alkylating agents, reacting with nucleophilic sites on biological targets . This can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

It’s plausible that the compound could influence pathways involving its biological targets, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets to exert its effects .

Result of Action

As an alkylating agent, it could potentially alter the function of its targets, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Bromomethyl)cyclopropanecarboxylic acid. Factors such as pH, temperature, and the presence of other compounds could affect its reactivity and stability .

properties

IUPAC Name |

1-(bromomethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-3-5(1-2-5)4(7)8/h1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATQKLPPZOINMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CBr)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)cyclopropanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5-methyl-9-propyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2573446.png)

![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573454.png)

![N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2573459.png)

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573466.png)